An In-depth Technical Guide to 2-(3-Methylpiperidin-1-yl)propanoic Acid: Physicochemical Properties, Synthesis, and Analytical Characterization
An In-depth Technical Guide to 2-(3-Methylpiperidin-1-yl)propanoic Acid: Physicochemical Properties, Synthesis, and Analytical Characterization
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Methylpiperidin-1-yl)propanoic acid, a substituted piperidine derivative of interest in medicinal chemistry and drug development. Due to a scarcity of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and foundational chemical principles to offer robust predictions and methodologies. The guide covers molecular structure, predicted physicochemical properties, a detailed proposed synthetic route with mechanistic insights, and a complete workflow for analytical characterization. This document is intended to serve as a foundational resource for researchers working with or considering the use of this and similar N-substituted piperidine compounds.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for engaging with biological targets.[2] The N-substitution of the piperidine ring allows for the fine-tuning of these properties. When combined with a propanoic acid moiety, as in 2-(3-Methylpiperidin-1-yl)propanoic acid, the resulting molecule possesses both a basic nitrogen center and an acidic carboxylic acid group, making it a zwitterionic compound with unique chemical behavior. Understanding the interplay of these functional groups is critical for its application in drug design.
Molecular Structure and Identification
2.1. Chemical Structure
The structure of 2-(3-Methylpiperidin-1-yl)propanoic acid consists of a propanoic acid molecule in which the nitrogen atom of a 3-methylpiperidine ring is attached to the second carbon of the propanoic acid chain.
Caption: 2D structure of 2-(3-Methylpiperidin-1-yl)propanoic acid.
2.2. Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(3-Methylpiperidin-1-yl)propanoic acid | - |
| Molecular Formula | C₉H₁₇NO₂ | - |
| Molecular Weight | 171.24 g/mol | [3] |
| Canonical SMILES | CC1CCCN(C1)C(C)C(=O)O | - |
| CAS Number | Not assigned | - |
Physicochemical Properties: An Insight-Driven Estimation
Due to the absence of direct experimental data, the physicochemical properties of 2-(3-Methylpiperidin-1-yl)propanoic acid are predicted based on the known values of its constituent moieties (3-methylpiperidine and propanoic acid) and data from structurally similar compounds.
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point (°C) | > 200 (decomposes) | Zwitterionic compounds like amino acids often have high melting points due to strong intermolecular electrostatic interactions. Isonipecotic acid (piperidine-4-carboxylic acid) has a melting point of >300 °C.[4][5] The introduction of the methyl and the propanoic acid side chain may slightly lower this, but it is expected to be high. |
| Boiling Point (°C) | Decomposes before boiling | Consistent with the thermal instability of amino acids. The boiling point of the parent amine, 3-methylpiperidine, is 124-125 °C.[6] |
| Solubility | Soluble in water; sparingly soluble in nonpolar organic solvents | The presence of both a carboxylic acid and a tertiary amine suggests good water solubility, especially at neutral pH where the zwitterionic form dominates. Solubility is expected to be pH-dependent, increasing in both acidic and basic solutions. |
| pKa¹ (Carboxylic Acid) | ~2-3 | The pKa of the carboxylic acid group in similar alpha-amino acids is typically in this range. The electron-withdrawing effect of the protonated amine will increase the acidity of the carboxylic acid compared to propanoic acid (pKa 4.87). |
| pKa² (Tertiary Amine) | ~9-10 | The pKa of the conjugate acid of piperidine is 11.22.[2][7] N-alkylation and substitution on the ring are expected to slightly lower this value. |
| logP | ~1.0 - 1.5 | This is an estimate for the neutral form. The logP of 3-methylpiperidine is approximately 1.1.[8] The addition of the propanoic acid group will modify this. At physiological pH, the zwitterionic form will have a much lower logP, indicating higher hydrophilicity. |
Proposed Synthesis and Mechanistic Considerations
A plausible and efficient synthesis of 2-(3-Methylpiperidin-1-yl)propanoic acid involves the N-alkylation of 3-methylpiperidine with a suitable 2-halopropanoic acid ester, followed by hydrolysis. This approach is favored for its high yields and the ready availability of starting materials.
4.1. Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
4.2. Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(3-methylpiperidin-1-yl)propanoate (Intermediate)
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Reaction Setup: To a solution of 3-methylpiperidine (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.0 eq) as a base.
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Addition of Alkylating Agent: Slowly add ethyl 2-bromopropanoate (1.1 eq) to the stirring mixture at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
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Causality: The use of a polar aprotic solvent like acetonitrile facilitates the S(_N)2 reaction. Potassium carbonate is a sufficiently strong base to scavenge the HBr formed during the reaction, driving the equilibrium towards the product. Refluxing provides the necessary activation energy for the reaction.
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Work-up and Purification: After cooling, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to 2-(3-Methylpiperidin-1-yl)propanoic acid (Final Product)
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Hydrolysis: Dissolve the purified intermediate in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 3 eq) and heat the mixture to reflux for 2-4 hours.
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Causality: Basic hydrolysis (saponification) is an irreversible process that effectively cleaves the ester to yield the carboxylate salt.
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Acidification and Isolation: After cooling the reaction mixture, carefully acidify it with hydrochloric acid to a pH of approximately 6-7. At the isoelectric point, the zwitterionic product will have minimal solubility and should precipitate.
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Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity and purity of the synthesized 2-(3-Methylpiperidin-1-yl)propanoic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - 2-(piperidin-1-yl)propanoic acid hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. Isonipecotic acid | 498-94-2 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 3-Methylpiperidine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
